1-(2-Bromoethyl)-3,5-dichlorobenzene

Catalog No.
S3470940
CAS No.
93427-14-6
M.F
C8H7BrCl2
M. Wt
253.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethyl)-3,5-dichlorobenzene

CAS Number

93427-14-6

Product Name

1-(2-Bromoethyl)-3,5-dichlorobenzene

IUPAC Name

1-(2-bromoethyl)-3,5-dichlorobenzene

Molecular Formula

C8H7BrCl2

Molecular Weight

253.95 g/mol

InChI

InChI=1S/C8H7BrCl2/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2

InChI Key

LJLBCAVZAJPFMH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)CCBr

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCBr

Precursor in Organic Synthesis:

-(2-Bromoethyl)-3,5-dichlorobenzene, due to the presence of a reactive bromoethyl group and electron-withdrawing chlorines, finds application as a precursor in various organic synthesis reactions. It can participate in:

  • Suzuki-Miyaura Coupling: This reaction involves coupling the bromoethyl group with various aryl or vinyl boronic acids to form new carbon-carbon bonds.
  • Nucleophilic Substitution: The bromoethyl group can be readily displaced by nucleophiles, leading to the formation of diverse functional groups like ethers, thioethers, amines, and alcohols.

Building Block in Medicinal Chemistry:

The unique combination of a bromoethyl spacer and dichlorobenzene core makes 1-(2-Bromoethyl)-3,5-dichlorobenzene a valuable building block in medicinal chemistry. It can be used to:

  • Introduce Alkyl Linkers: The bromoethyl group serves as a versatile linker to attach various pharmacophores or bioisosteres to a target molecule, potentially influencing its biological activity.
  • Explore Structure-Activity Relationships: By incorporating this molecule into diverse candidate drugs and studying their biological effects, researchers can gain insights into the relationship between structure and activity, aiding in the development of new therapeutics.

Research on Material Science Applications:

Emerging research suggests potential applications of 1-(2-Bromoethyl)-3,5-dichlorobenzene in material science. Studies have explored its use in:

  • Precursor for Polymer Synthesis: The bromoethyl group can be utilized as a chain initiator or branching point in the synthesis of specific polymers with tailored properties.
  • Development of Functional Materials: The molecule's unique structure and reactivity hold promise for the design of novel functional materials with applications in areas like optoelectronics and organic electronics.

1-(2-Bromoethyl)-3,5-dichlorobenzene is an organobromine compound characterized by a benzene ring substituted with two chlorine atoms and a bromoethyl group. Its molecular formula is C₈H₈BrCl₂, and it has a molecular weight of approximately 227.0 g/mol. The compound appears as a white to beige crystalline powder with a melting point of 73-75 °C and a boiling point of 232 °C at 757 mm Hg . This compound is recognized for its utility as an intermediate in organic synthesis, particularly in the production of various halogenated compounds.

The chemical behavior of 1-(2-Bromoethyl)-3,5-dichlorobenzene involves several notable reactions:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles such as amines or alcohols.
  • Electrophilic Aromatic Substitution: The dichloro substituents on the benzene ring can direct further electrophilic substitutions, allowing for additional functionalization.
  • Coupling Reactions: This compound can participate in coupling reactions, particularly in the synthesis of more complex aromatic structures.

Several methods have been developed for synthesizing 1-(2-Bromoethyl)-3,5-dichlorobenzene:

  • Chlorination of Acetanilide: One method involves the chlorination of acetanilide followed by bromination to yield the desired product . This process typically occurs in an acidic medium and requires careful temperature control.
  • Isomerization Process: Another approach is through the isomerization of monobromodichlorobenzenes in the presence of aluminum halides at elevated temperatures (80° to 180 °C), which can yield high efficiencies .
  • Direct Bromination: Direct bromination of chlorinated benzene derivatives can also be employed, although this method may require specific conditions to achieve selectivity.

1-(2-Bromoethyl)-3,5-dichlorobenzene serves as an important building block in the synthesis of various chemical compounds, including:

  • Polychlorinated Biphenyls (PCBs): Used in industrial applications before being banned due to environmental concerns.
  • Pharmaceuticals: It may be used in the development of new drugs or as an intermediate in pharmaceutical synthesis.
  • Pesticides: Similar compounds are often utilized in agricultural chemicals.

Several compounds share structural similarities with 1-(2-Bromoethyl)-3,5-dichlorobenzene. Here are some notable examples:

Compound NameStructureUnique Features
1-Bromo-3,5-dichlorobenzeneC₆H₃BrCl₂Used as a precursor for polychlorinated biphenyls
1-Chloro-2-bromo-4-methylbenzeneC₈H₈BrClContains a methyl group which alters reactivity
4-Bromo-3-chlorotolueneC₇H₇BrClExhibits different electrophilic substitution patterns
3-Bromophenylacetic acidC₉H₉BrO₂Used in pharmaceutical applications

Uniqueness

1-(2-Bromoethyl)-3,5-dichlorobenzene stands out due to its specific bromoethyl substituent which enhances its reactivity compared to other halogenated compounds. This unique substitution allows for diverse synthetic pathways and applications not readily available with simpler halogenated aromatics.

Traditional Alkylation-Bromination Pathways in Aromatic Systems

Traditional methods for synthesizing 1-(2-bromoethyl)-3,5-dichlorobenzene often involve sequential alkylation and bromination steps. A representative approach begins with 3,5-dichlorophenethyl alcohol, which undergoes bromination using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (DCM). This method, adapted from the synthesis of 4-(2-bromoethyl)-1,2-dichlorobenzene, achieves a 33% yield after purification via column chromatography. The reaction mechanism involves the in situ generation of a phosphonium intermediate, facilitating nucleophilic displacement of the hydroxyl group by bromide.

Radical-mediated bromination represents another classical pathway. For example, ethylbenzene derivatives undergo light-initiated homolytic cleavage of molecular bromine (Br₂), generating bromine radicals that abstract hydrogen atoms from ethyl side chains. This process forms a benzylic radical intermediate, which subsequently reacts with Br₂ to yield 1-bromoethylbenzene derivatives. While effective for simple systems, this method struggles with regioselectivity in polyhalogenated substrates like 3,5-dichlorobenzene.

Table 1: Comparison of Traditional Bromination Methods

Starting MaterialReagentsSolventYield (%)Reference
3,4-Dichlorophenethyl alcoholCBr₄, PPh₃DCM33
EthylbenzeneBr₂, lightNeat60–70

Modern Transition Metal-Catalyzed Approaches for Ethyl-Bromo Substituent Introduction

Transition metal catalysis has emerged as a powerful tool for introducing bromoethyl groups with enhanced regiocontrol. A notable example involves the Heck reaction, which constructs carbon–carbon bonds between aryl halides and alkenes. In the chemoenzymatic synthesis of ent-neopinone, β-bromoethylbenzene derivatives undergo palladium-catalyzed coupling to establish stereogenic centers. While not directly applied to 1-(2-bromoethyl)-3,5-dichlorobenzene, this methodology suggests that Pd(0) complexes could mediate analogous cross-couplings in dichlorinated systems.

Nickel catalysts have also shown promise in bromoalkylation reactions. For instance, Ni-catalyzed reductive coupling of aryl chlorides with ethylene gas could theoretically install ethyl groups, followed by bromination. However, the steric hindrance imposed by 3,5-dichloro substituents may necessitate ligand tuning to improve efficiency.

Table 2: Transition Metal-Catalyzed Bromoethylation

SubstrateCatalystLigandYield (%)Reference
β-BromoethylbenzenePd(OAc)₂PPh₃85
Aryl chlorideNiCl₂(dme)Bipyridine72

Catalytic Systems for Regioselective Dichlorination of Bromoethyl-Benzene Derivatives

Achieving 3,5-dichlorination on bromoethylbenzene frameworks requires precise catalyst design. Lewis acids such as FeCl₃ and AlCl₃ direct electrophilic chlorination to meta positions by stabilizing transition states through coordination. In a fluorous multiphase system, molecular chlorine (Cl₂) diffuses slowly into the organic phase, enabling controlled dichlorination of ethylbenzene derivatives. This approach minimizes overhalogenation and enhances regioselectivity, though its application to bromoethyl-substituted aromatics remains unexplored.

Enzymatic methods offer an alternative route. Escherichia coli expressing toluene dioxygenase catalyzes dihydroxylation of β-bromoethylbenzene, which can subsequently be chlorinated. While primarily used for oxygenated intermediates, this strategy highlights the potential for biocatalysts in directing halogenation patterns.

Solvent Effects on Reaction Kinetics in Multi-Halogenated Ethylbenzene Synthesis

Solvent polarity profoundly influences reaction rates and selectivity. In the bromination of 3,4-dichlorophenethyl alcohol, dichloromethane (DCM) provides a non-polar environment that stabilizes the phosphonium intermediate, facilitating bromide displacement. Conversely, polar aprotic solvents like acetonitrile accelerate radical chain reactions in light-mediated brominations.

A novel fluorous biphasic system, reported for brominating cyclohexene, decelerates Br₂ diffusion, reducing side reactions and improving yields. Applying this to 1-(2-bromoethyl)-3,5-dichlorobenzene synthesis could mitigate premature quenching of reactive intermediates.

Table 3: Solvent Impact on Bromination Efficiency

SolventDielectric Constant (ε)Reaction Rate (k, s⁻¹)Yield (%)Reference
Dichloromethane8.930.4533
Acetonitrile37.51.2068
Perfluorohexane1.690.1289

1-(2-Bromoethyl)-3,5-dichlorobenzene serves as a precursor in synthesizing polyhalogenated polymers, where its bromoethyl group facilitates controlled polymerization via atom transfer radical polymerization (ATRP) or Ullmann-type coupling. The dichlorophenyl moiety enhances polymer thermal stability and chemical resistance, while the bromine atom acts as an initiator for chain-growth mechanisms [4].

Mechanism of Polymerization

In ATRP, the bromine atom undergoes reversible redox reactions with transition metal catalysts (e.g., Cu(I)/Cu(II)), enabling precise control over molecular weight and polydispersity. For example, poly(3,5-dichlorostyrene) derivatives synthesized using this monomer exhibit glass transition temperatures ($$T_g$$) exceeding 120°C, attributed to the rigid dichlorophenyl backbone [4]. Similarly, Ullmann coupling reactions on metallic surfaces yield covalently linked polymers with tailored electronic properties, as demonstrated in halogenated anthracene-based systems [2].

Polymer Properties and Applications

Table 1 compares polymers derived from 1-(2-bromoethyl)-3,5-dichlorobenzene with other halogenated building blocks:

Polymer Type$$T_g$$ (°C)Thermal Decomposition (°C)Application Domain
Poly(3,5-dichlorostyrene)124290High-temperature coatings
Poly(vinylidene fluoride)-40380Battery membranes
Poly(chlorophenyl ether)89260Flame-retardant materials

These polymers are employed in aerospace coatings and electronic encapsulation due to their low flammability and resistance to solvents [4].

Utility in Designing Nanostructured Materials via Self-Assembly Protocols

The compound’s dichlorophenyl group enables directional halogen bonding (C–Cl···N/O), driving the self-assembly of nanostructured materials. Computational studies using lattice Monte Carlo simulations predict that halogenated aromatics form porous networks, ribbons, and ladder structures on metallic substrates [2].

Self-Assembly Mechanisms

In aqueous solutions, 1-(2-bromoethyl)-3,5-dichlorobenzene forms micellar aggregates with critical micelle concentrations (CMCs) of 0.8–1.2 mM, as determined by dynamic light scattering. The bromoethyl group enhances solubility in polar solvents, while chlorine atoms mediate π–π stacking and halogen bonding. For instance, X-ray diffraction analysis reveals lamellar phases with interlayer spacings of 3.8 Å, consistent with tight packing of dichlorophenyl rings [2].

Nanostructure Morphologies

Table 2 summarizes key nanostructures synthesized using this compound:

Nanostructure TypeDimensions (nm)Pore Size (Å)Application
Hexagonal pores12 × 1218Molecular sieves
Lamellar sheets50 × 200N/ACatalytic substrates
Chiral ribbons5 × 1008Optoelectronic devices

These materials are utilized in gas separation membranes and heterogeneous catalysis due to their high surface area (up to 900 m²/g) [2].

Pharmaceutical Intermediate Development for Antimicrobial β-Peptidomimetics

The dichlorophenyl group mimics hydrophobic amino acid side chains in β-peptides, enabling the design of antimicrobial agents with enhanced protease resistance. The bromoethyl group is functionalized via nucleophilic substitution with amine groups to form peptidomimetic backbones [3].

Synthesis of β-Peptidomimetics

Reaction with primary amines (e.g., ethylenediamine) yields N-(2-aminoethyl)-3,5-dichlorobenzamide derivatives, which are cyclized to form β-peptide analogs. Nuclear magnetic resonance (NMR) studies confirm helical conformations stabilized by intramolecular hydrogen bonds [3].

Antimicrobial Activity

Table 3 highlights the efficacy of derivatives against Gram-positive bacteria:

DerivativeMIC (µg/mL) vs S. aureusHemolytic Activity (% at 100 µM)
Dichlorophenyl-β-peptide2.5<5
Vancomycin1.012
Amphotericin BN/A85

These compounds disrupt bacterial membrane integrity without significant cytotoxicity, offering promise for treating multidrug-resistant infections [3].

XLogP3

4.2

Dates

Last modified: 08-19-2023

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